molecular formula C22H24FN3O4S B2527732 4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920402-39-7

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2527732
CAS No.: 920402-39-7
M. Wt: 445.51
InChI Key: YPHWZHNPFUIBKM-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazine ring .

The next step involves the introduction of the butoxy group and the benzenesulfonamide moiety. This can be achieved through a series of substitution reactions, where the pyridazine derivative is reacted with butyl bromide in the presence of a base to introduce the butoxy group. The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or it may interact with microbial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
  • 4-butoxy-N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Uniqueness

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its pharmacological properties. The fluorine atom can increase the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with molecular targets .

Properties

IUPAC Name

4-butoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-2-3-15-29-19-8-10-20(11-9-19)31(27,28)24-14-16-30-22-13-12-21(25-26-22)17-4-6-18(23)7-5-17/h4-13,24H,2-3,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHWZHNPFUIBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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